Product packaging for SU-9516(Cat. No.:CAS No. 666837-93-0)

SU-9516

Cat. No.: B8822087
CAS No.: 666837-93-0
M. Wt: 241.24 g/mol
InChI Key: QNUKRWAIZMBVCU-UHFFFAOYSA-N
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Description

Historical Context of SU-9516 Discovery and Initial Academic Inquiry

The discovery of this compound is linked to high-throughput screening efforts aimed at identifying compounds that could modulate CDK activity aacrjournals.org. Identified as a novel 3-substituted indolinone compound, initial academic inquiry focused on its potential as an antineoplastic agent by targeting CDK activity aacrjournals.orgfrontiersin.org. Early research demonstrated that this compound could inhibit the activity of certain CDKs and influence cell cycle progression in cancer cell lines aacrjournals.orgfrontiersin.org.

Overview of this compound as a Cyclin-Dependent Kinase Inhibitor in Research

This compound functions as a cyclin-dependent kinase inhibitor tocris.comstemcell.comrndsystems.com. It has been reported to inhibit several CDKs, with notable potency against CDK2 and CDK1 guidetopharmacology.orgtocris.comstemcell.comrndsystems.com. Some analyses initially suggested selectivity for CDK2, while later work indicated comparable potency against CDK5/p25 guidetopharmacology.org. This compound is described as competitively binding in the ATP binding pocket of CDK2 and CDK1 stemcell.com.

Research has characterized the inhibitory activity of this compound against various CDKs through reported IC₅₀ values. These values, representing the half-maximal inhibitory concentration, provide a measure of the compound's potency against specific kinases.

Table 1: Reported IC₅₀ Values for this compound Against Selected CDKs

Target CDKReported IC₅₀ Range (µM)
CDK20.02 - 0.03 tocris.comrndsystems.com
CDK10.04 - 0.2 tocris.comrndsystems.com
CDK40.2 - 1.7 tocris.comrndsystems.com
CDK90.9 tocris.comrndsystems.com
CDK5/p25Similar potency to CDK2 guidetopharmacology.org

Beyond its effects on CDK1, CDK2, CDK4, and CDK9, this compound has been noted for its selectivity, showing little to no inhibition of other kinases such as PKC, p38 MAPK, PDGFR, or EGFR at concentrations significantly higher than its CDK IC₅₀ values stemcell.com.

In research settings, this compound's inhibition of CDKs has been shown to impact downstream cellular processes. For instance, it inhibits the phosphorylation of the retinoblastoma protein (pRb), which in turn enhances the formation of pRB/E2F complexes and can lead to cell cycle arrest in the G1 and G2-M phases frontiersin.orgtocris.comrndsystems.com. This mechanism is particularly relevant in the context of cancer research, where dysregulation of the pRb/E2F pathway is common aacrjournals.orgfrontiersin.org.

Evolution of Research Perspectives on this compound's Biological Activities

Initially, academic research on this compound primarily focused on its potential as an anticancer agent due to its ability to inhibit CDKs involved in cell cycle progression tandfonline.comaacrjournals.orgfrontiersin.org. Studies in colon carcinoma cells, for example, demonstrated that this compound could induce apoptosis and cell cycle arrest aacrjournals.orgfrontiersin.org. Research also explored its effects on leukemia cell lines, where it was found to downregulate Mcl-1, an anti-apoptotic protein, leading to apoptosis tocris.comstemcell.comrndsystems.com. The compound's ability to induce mitochondrial injury and caspase activation in these cells further supported its pro-apoptotic effects in vitro stemcell.com.

Over time, research perspectives on this compound have broadened beyond its initial focus on cancer. More recent academic inquiries have explored its potential in other disease contexts. For example, studies have identified this compound as a compound that can increase the levels of the α7β1 integrin protein in muscle cells technologynetworks.comnih.govtechnologynetworks.comnih.govresearchgate.net. This finding has led to research investigating this compound as a potential therapeutic agent for Duchenne muscular dystrophy (DMD), a degenerative muscle disease technologynetworks.comnih.govtechnologynetworks.comnih.govresearchgate.net. Research in mouse models of DMD has indicated that this compound treatment can improve muscle function and ameliorate disease progression, potentially by influencing signaling pathways like p65-NF-κB and SPAK/OSR1 nih.govresearchgate.net.

Furthermore, this compound has been identified in high-throughput screening studies investigating other cellular processes. A pilot screening for epithelial-mesenchymal transition (EMT) inhibitors identified this compound as a compound with EMT-inhibitory activity plos.org. Research utilizing high-content quantitative high-throughput screening has also identified this compound as a molecule that can promote the formation of multienzyme metabolic assemblies, specifically PFK1 assemblies, in HeLa cells, linking this effect to its inhibition of CDK2 and impact on cell cycle progression biorxiv.orggoogle.com. These evolving research avenues highlight this compound's utility as a research tool for exploring diverse biological pathways beyond its well-established role as a CDK inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUKRWAIZMBVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648017
Record name 3-(1H-Imidazol-4-ylmethylene)-5-methoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666837-93-0
Record name 3-(1H-Imidazol-4-ylmethylene)-5-methoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action of Su 9516

Cyclin-Dependent Kinase Inhibition Profile

SU-9516 has been characterized for its inhibitory activity against various CDK isoforms, demonstrating differential potency and binding mechanisms. nih.govstemcell.com

Inhibition Kinetics and Potency Across CDK Isoforms (e.g., CDK1, CDK2, CDK4, CDK9)

This compound is recognized as a potent inhibitor of CDK2, with reported IC₅₀ values generally in the low nanomolar range (e.g., 22 nM). rndsystems.comstemcell.commedchemexpress.comcaymanchem.comselleckchem.com It also inhibits CDK1, albeit with slightly lower potency, with IC₅₀ values typically around 40 nM. rndsystems.comstemcell.commedchemexpress.comcaymanchem.comselleckchem.com Inhibition of CDK4 is less potent compared to CDK1 and CDK2, with IC₅₀ values reported to be around 200 nM. rndsystems.comstemcell.commedchemexpress.comcaymanchem.comselleckchem.com Some sources also report inhibitory activity against CDK9, with an IC₅₀ value of approximately 0.9 µM. rndsystems.comtocris.com

The following table summarizes reported IC₅₀ values for this compound against key CDK isoforms:

CDK IsoformIC₅₀ (nM)Source
CDK222 stemcell.commedchemexpress.comcaymanchem.comselleckchem.com
CDK140 stemcell.commedchemexpress.comcaymanchem.comselleckchem.com
CDK4200 stemcell.commedchemexpress.comcaymanchem.comselleckchem.com
CDK9900 (0.9 µM) rndsystems.comtocris.com

Note: IC₅₀ values can vary slightly depending on the experimental conditions and the specific cyclin partner used in the assay.

ATP-Competitive versus Non-Competitive Binding Mechanisms for Specific CDKs

This compound has been shown to competitively bind in the ATP-binding pocket of CDK2 and CDK1. nih.govstemcell.com For CDK2/cyclin A, this compound exhibits ATP-competitive inhibition with a Kᵢ value of 0.031 µM. nih.gov It similarly inhibits CDK2/cyclin E and CDK1/cyclin B1 in an ATP-competitive manner, although with slightly reduced potency compared to CDK2/cyclin A. nih.gov

In contrast, this compound exhibits non-competitive inhibition with respect to ATP towards CDK4/cyclin D1. nih.govcrimsonpublishers.com This suggests that this compound binds to a site on CDK4 that is distinct from the ATP pocket and may not be conserved in CDK1 and CDK2. mdpi.com The crystal structure of this compound bound to CDK2 has revealed interactions between the inhibitor molecule and specific amino acid residues (Leu83 and Glu81) within the kinase. nih.gov

Selectivity Profile Against Non-CDK Kinases (e.g., PKC, p38 MAPK, PDGFR, EGFR)

This compound demonstrates a high degree of selectivity for CDKs over a range of other kinases. stemcell.com Studies have shown that this compound does not significantly inhibit Protein Kinase C (PKC), p38 MAPK, Platelet-Derived Growth Factor Receptor (PDGFR), or Epidermal Growth Factor Receptor (EGFR) at concentrations significantly higher than its IC₅₀ values for CDKs, with reported IC₅₀ values typically greater than 10 µM for these non-CDK kinases. stemcell.commedchemexpress.comcaymanchem.com This indicates a favorable selectivity profile, minimizing potential off-target effects on these particular kinases.

Downstream Molecular Signaling Perturbations

The inhibition of CDKs by this compound leads to significant downstream effects on key regulatory proteins and pathways, particularly those governing cell cycle progression and apoptosis.

Regulation of Retinoblastoma Protein (pRb) Phosphorylation and E2F Complex Formation

A primary consequence of CDK inhibition by this compound is the decreased phosphorylation of the retinoblastoma protein (pRb). nih.govrndsystems.comstemcell.comcaymanchem.com Under normal conditions, hyperphosphorylation of pRb by active CDKs (particularly CDK4/6 and CDK2) leads to the release of E2F transcription factors, which then activate the transcription of genes necessary for cell cycle progression. rsc.org

Inhibition of CDK activity by this compound prevents pRb hyperphosphorylation, resulting in pRb remaining in its hypophosphorylated, active state. nih.govrndsystems.comstemcell.comcaymanchem.com This active pRb binds to and sequesters E2F transcription factors, forming stable pRb/E2F complexes. rndsystems.comstemcell.comcaymanchem.com The formation of these complexes blocks E2F-mediated gene transcription, thereby inhibiting progression through the cell cycle, particularly at the G₁ and G₂-M checkpoints. nih.govrndsystems.comcaymanchem.com This ultimately leads to cell cycle arrest. rndsystems.comstemcell.comcaymanchem.com

Modulation of Anti-Apoptotic Protein Mcl-1 Expression and Degradation

This compound has been shown to induce apoptosis in various cancer cell lines, and this effect is linked to the modulation of the anti-apoptotic protein Mcl-1. stemcell.commedchemexpress.comcaymanchem.comnih.gov Exposure of leukemia cells to this compound results in a pronounced down-regulation of Mcl-1 protein levels. stemcell.commedchemexpress.comcaymanchem.comnih.gov

Research indicates that this compound-mediated Mcl-1 down-regulation occurs, at least in part, through a transcriptional mechanism, associated with the inhibition of phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II (Pol II) on serine 2. nih.gov Inhibition of RNA Pol II CTD phosphorylation can lead to reduced transcription of various genes, including Mcl-1. nih.gov Furthermore, studies have implicated proteasomal degradation in the diminished expression of Mcl-1 following this compound treatment, as co-treatment with a proteasome inhibitor can block this compound-mediated Mcl-1 down-regulation. nih.gov

The down-regulation of Mcl-1 contributes significantly to this compound-induced cell death. nih.gov Ectopic expression of Mcl-1 can largely block this compound-induced apoptosis, while knockdown of Mcl-1 can potentiate this compound lethality, confirming the functional importance of Mcl-1 down-regulation in the apoptotic effects of this compound. nih.gov

Influence on RNA Polymerase II C-Terminal Domain (CTD) Phosphorylation

This compound has been shown to influence the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II (Pol II). In studies involving human leukemia cells, exposure to this compound at concentrations of 5 µM or greater rapidly induced apoptosis. stemcell.comnih.gov These apoptotic effects were associated with a pronounced down-regulation of the antiapoptotic protein Mcl-1. stemcell.comnih.gov This down-regulation was linked to the inhibition of phosphorylation of RNA Pol II CTD on serine 2, but not serine 5. stemcell.comnih.gov Reverse transcription-polymerase chain reaction analysis confirmed a significant reduction in Mcl-1 mRNA levels in this compound-treated cells, suggesting a transcriptional mechanism for Mcl-1 down-regulation. stemcell.comnih.gov Co-treatment with the proteasome inhibitor MG132 blocked this compound-mediated Mcl-1 down-regulation, indicating the involvement of proteasomal degradation in this process. stemcell.comnih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Production

Treatment with this compound has been observed to result in a marked increase in the production of reactive oxygen species (ROS). stemcell.comnih.govresearchgate.netmedchemexpress.com This increase in oxidative stress appears to be linked to the compound's mechanism of inducing cell death in leukemic cells. stemcell.comnih.gov Notably, the free radical scavenger N-acetylcysteine (NAC) was found to diminish both the this compound-induced increase in ROS production and the associated cell death. stemcell.comnih.gov Surprisingly, NAC also blocked this compound-mediated inhibition of RNA Pol II CTD phosphorylation on serine 2, as well as the reductions in Mcl-1 mRNA levels and Mcl-1 down-regulation. stemcell.comnih.gov These findings suggest that this compound-induced lethality in leukemic cells involves the inhibition of RNA Pol II CTD phosphorylation in conjunction with oxidative damage and transcriptional down-regulation of Mcl-1, leading to mitochondrial injury and cell death. stemcell.comnih.govselleckchem.com

Alterations in Aurora-A Kinase Centrosomal Localization

This compound has been demonstrated to affect the centrosomal localization of Aurora-A kinase. In breast cancer cells, inhibition of Cdk2 activity by this compound suppressed Aurora-A centrosomal localization and consequently prevented centrosome amplification. nih.govnih.govspandidos-publications.comscispace.com Studies using MCF-7 breast cancer cell lines with abrogated p53 function showed that genotoxic stress induced centrosome amplification, which was mechanistically linked to Aurora-A kinase activity. nih.govnih.govspandidos-publications.com Treatment with this compound blocked the effect of DNA damaging agents like methotrexate (B535133) on centrosome amplification and Aurora-A centrosomal localization, indicating that Aurora-A kinase activity is downstream of Cdk2 signaling in the induction of centrosome amplification. nih.govspandidos-publications.com Furthermore, in cells overexpressing Aurora-A, this compound treatment reduced Aurora-A centrosomal localization, which was associated with the suppression of centrosome amplification. nih.govspandidos-publications.com

Emerging Mechanistic Insights Beyond Canonical CDK Inhibition

Beyond its established role as a CDK inhibitor, particularly of CDK2, this compound exhibits other significant mechanistic activities. stemcell.comtocris.comebi.ac.uk

Crosstalk with TGF-β Signaling Pathways and Epithelial-Mesenchymal Transition (EMT) Modulation

This compound has been identified as having inhibitory activity on epithelial-mesenchymal transition (EMT). nih.govplos.orgplos.orgscispace.comoaepublish.com EMT is a crucial process in cancer progression, including tumor cell budding and metastasis. plos.org Transforming Growth Factor-β (TGF-β) signaling pathways are known to be involved in inducing EMT in various cell lines. nih.govplos.orgoaepublish.com In a pilot screening for EMT inhibitors, this compound showed spheroid EMT inhibitory (SEMTIN) activity in A549 lung cancer cells treated with TGF-β2. nih.govplos.orgplos.orgoaepublish.com Immunofluorescence analysis revealed that while TGF-β2 treatment reduced E-cadherin expression in A549 spheroids, this compound could partially reinstate E-cadherin levels and inhibit spheroid hypoplasia triggered by TGF-β2. nih.govplos.org In 2D cell culture conditions, this compound appeared to inhibit the TGF-β-triggered disappearance of E-cadherin on the cell surface. nih.govplos.org These findings suggest that this compound modulates crosstalk with TGF-β signaling, leading to the inhibition of EMT.

Regulation of Integrin Alpha7beta1 (α7β1) Protein Expression in Muscle Cells

Research has shown that this compound can increase the expression of the α7β1 integrin protein complex in muscle cells. nih.govnih.govrarediseasesjournal.comresearchgate.netkyoto-u.ac.jp The α7β1 integrin is a laminin (B1169045) receptor crucial for skeletal and cardiac muscle function and acts as a major modifier of disease progression in Duchenne Muscular Dystrophy (DMD). nih.govnih.govresearchgate.net In a muscle cell-based screen, this compound was identified as a small molecule that promoted increased α7β1 integrin expression. nih.govnih.govrarediseasesjournal.com Studies using murine C2C12 and human DMD patient myogenic cell lines demonstrated that this compound treatment increased levels of α7B integrin. nih.govnih.gov Oral administration of this compound in the mdx mouse model of DMD resulted in increased α7β1 integrin in skeletal muscle, amelioration of pathology, and improved muscle function. nih.govnih.govrarediseasesjournal.comresearchgate.net This effect is potentially mediated, at least in part, through the inhibition of the Ste20-related proline alanine (B10760859) rich kinase (SPAK)/OSR1 pathway and down-regulation of p65 nuclear factor κB (NF-κB) pathway activation. nih.govnih.govrarediseasesjournal.comresearchgate.netresearchgate.netresearchgate.net

Inhibition of Ste20-related Proline Alanine Rich Kinase (SPAK)/OSR1 Pathway

This compound has been shown to inhibit the Ste20-related proline alanine rich kinase (SPAK) and Oxidative Stress Responsive 1 (OSR1) pathway. nih.govrarediseasesjournal.comresearchgate.netresearchgate.netresearchgate.netnih.gov This inhibition is proposed as a mechanism by which this compound increases α7β1 integrin expression in muscle cells. nih.govrarediseasesjournal.com Studies in muscle cells suggest that this compound inhibits SPAK/OSR1 kinase activity, leading to elevated α7 integrin levels in skeletal muscle. nih.gov Further pharmacological experiments using STOCK1S-50699, a known SPAK/OSR1 inhibitor, also showed an increase in α7 integrin levels with the suppression of SPAK/OSR1 activity, supporting this mechanism. nih.gov Inhibition of SPAK/OSR1 kinases in DMD muscle cells by this compound may also downregulate stress-related downstream p65-NF-κB activation. nih.gov

Attenuation of p65 Nuclear Factor Kappa B (NF-κB) Pathway Activation

The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation wikipedia.orgabcam.comfrontiersin.org. The canonical NF-κB pathway typically involves the activation and nuclear translocation of a heterodimer, most commonly composed of the p50 and p65 (RelA) subunits wikipedia.orgabcam.comdovepress.com. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitory IκB proteins wikipedia.orgabcam.com. Upon activation by various stimuli, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation, thereby releasing NF-κB to translocate to the nucleus and regulate gene expression wikipedia.orgabcam.comdovepress.com. The p65 subunit is particularly important as it contains a transactivating domain essential for the transcriptional activity of the NF-κB complex abcam.com.

Research indicates that this compound can attenuate the activation of the p65-NF-κB pathway. Studies in the mdx mouse model of Duchenne Muscular Dystrophy (DMD) and in human DMD patient myotubes demonstrated that this compound treatment led to a decrease in the levels of phosphorylated p65 (phospho-p65) compared to untreated controls nih.govrarediseasesjournal.com. Phosphorylation of p65 is a key event in its activation and subsequent nuclear translocation and transcriptional activity abcam.comdovepress.com. In mdx mouse diaphragms, this compound treatment resulted in an approximately 2.83-fold decrease in the ratio of phospho-p65 to total p65. nih.gov. Similarly, in human DMD patient myotubes, a 1 µM concentration of this compound showed a greater than 3-fold inhibition of phospho-p65-NF-κB compared to vehicle-treated myotubes nih.gov.

This attenuation of p65-NF-κB activation by this compound has been associated with beneficial effects in the context of DMD, where increased NF-κB activity contributes to pathology by exacerbating immune cell activity and inhibiting muscle precursor differentiation nih.gov. Inhibition of NF-κB signaling has been shown to promote the formation of new myofibers in response to degeneration nih.gov. The observed increase in centrally nucleated myofibers and embryonic myosin heavy chain-positive myofibers in this compound-treated mdx mice is attributed, at least in part, to the inhibition of p65-NF-κB activation nih.govrarediseasesjournal.com.

While this compound is known primarily as a CDK inhibitor tocris.comxcessbio.comguidetopharmacology.orgstemcell.comprobes-drugs.orgmedchemexpress.comnih.govselleck.co.jpselleckchem.com, its effect on the NF-κB pathway suggests a potential broader influence on cellular signaling networks involved in inflammation and tissue regeneration. The precise mechanism by which this compound attenuates p65 phosphorylation may involve its effects on upstream kinases that regulate the NF-κB pathway, such as IKK, or potentially through indirect mechanisms related to its primary CDK inhibitory activity wikipedia.orgabcam.comdovepress.com. One study suggests that inhibition of SPAK/OSR1 kinases by SU9516 might downregulate stress-related downstream p65 activity nih.gov.

The following table summarizes key findings regarding this compound's impact on p65-NF-κB phosphorylation:

Study ContextThis compound Concentration/TreatmentObserved Effect on Phospho-p65Relative Change (approx.)Reference
mdx mouse diaphragm (in vivo)5 mg/kg/dayDecrease in phospho-p65 levels~2.83-fold decrease vs vehicle nih.gov
Human DMD myotubes (in vitro)1 µMInhibition of p-p65-NF-κB>3-fold inhibition vs vehicle nih.gov

Impact on Integrin-linked Kinase (ILK) and IL-6-NF-κB Signaling Loop

Integrin-linked Kinase (ILK) is a protein kinase that plays diverse roles in cell adhesion, spreading, proliferation, and survival, and is involved in signaling pathways downstream of integrins and growth factor receptors . ILK has also been implicated in regulating inflammatory responses and has been shown to interact with the NF-κB pathway nih.govoup.com.

Research has uncovered a connection between this compound, ILK, and the IL-6-NF-κB signaling loop, particularly in the context of certain cancers. Interleukin-6 (IL-6) is a pleiotropic cytokine involved in inflammation and immune responses, and it can activate multiple signaling pathways, including JAK/Stat3, PI3K/Akt, and Ras/MEK/ERK nih.govoup.comthermofisher.com. IL-6 can also stimulate its own production through an auto-feedback loop that involves NF-κB activation nih.govoup.commdpi.combiomedpharmajournal.org.

Studies investigating the IL-6-NF-κB signaling loop in breast cancer cells have shown that ILK acts as a molecular switch in this process nih.govoup.com. Specifically, IL-6 can induce the expression of ILK, which in turn activates Akt/NF-κB signaling, leading to increased IL-6 production nih.govoup.com. This creates a positive feedback loop that can contribute to tumor growth and aggressive phenotypes nih.govoup.commdpi.com.

This compound, known for its activity as a CDK inhibitor tocris.comxcessbio.comguidetopharmacology.orgstemcell.comprobes-drugs.orgmedchemexpress.comnih.govselleck.co.jpselleckchem.com, has been shown to impact this IL-6-ILK-NF-κB axis. In breast cancer cells, treatment with this compound (at a concentration of 20 µM for 48 hours) suppressed IL-6-induced expression of ILK nih.govoup.com. This effect was observed alongside the suppression of E2F1 transactivation activity, Rb phosphorylation, and CDK2 activation, which are known targets of this compound's CDK inhibitory activity medchemexpress.comnih.govnih.govoup.com. The mechanism involves IL-6 inducing ILK expression through a signaling cascade involving Stat3, cyclin D1/CDK2, and E2F1 nih.govoup.com. By inhibiting CDK2, this compound disrupts this cascade, thereby suppressing ILK expression nih.govoup.com.

The suppression of ILK expression by this compound consequently disrupts the IL-6-ILK-NF-κB signaling loop nih.govoup.com. Since ILK activates Akt/NF-κB signaling to promote IL-6 production, the reduction in ILK levels due to this compound treatment is expected to attenuate NF-κB activation downstream of ILK in this specific feedback loop and consequently reduce IL-6 production nih.govoup.com.

This research highlights how this compound's primary activity as a CDK inhibitor can have downstream effects on other crucial signaling pathways, including those involving ILK and the inflammatory IL-6-NF-κB axis. The disruption of this loop by inhibiting ILK expression through the CDK2-E2F1 cascade represents a molecular mechanism by which this compound can influence inflammatory signaling and potentially impact processes driven by this feedback loop.

Here is a summary of the impact of this compound on the ILK and IL-6-NF-κB signaling loop:

Target/Pathway ComponentEffect of this compound Treatment (in breast cancer cells)Associated MechanismReference
ILK expressionSuppressed (IL-6-induced)Inhibition of CDK2 -> disruption of Stat3-cyclin D1/CDK2-E2F1 cascade nih.govoup.com
IL-6-ILK-NF-κB loopDisruptedDownstream effect of reduced ILK expression nih.govoup.com

Cellular and Biological Responses Induced by Su 9516

Cell Cycle Regulation and Arrest Mechanisms

The primary mechanism by which SU-9516 influences cellular behavior is through its impact on the cell cycle machinery, particularly by inhibiting the activity of key CDKs that govern cell cycle transitions. caymanchem.comstemcell.comrndsystems.comaacrjournals.orggbiosciences.com

Induction of G0-G1 and G2-M Phase Cell Cycle Arrest

Inhibition of CDK activity by this compound leads to disruptions in the orderly progression through the cell cycle, resulting in cell cycle arrest at specific checkpoints. Studies have demonstrated that this compound can induce cell cycle arrest in both the G0-G1 and G2-M phases, depending on the cell line and treatment conditions. rndsystems.comgbiosciences.comresearchgate.netnih.govfocusbiomolecules.com This arrest is a consequence of the decreased phosphorylation of the retinoblastoma protein (pRb), a critical regulator of the G1-S transition. caymanchem.comrndsystems.comgbiosciences.comresearchgate.netnih.govfocusbiomolecules.com For instance, treatment with 5 µM this compound decreased cdk2-specific phosphorylation of pRb by 52% in RKO cells and inhibited both cdk2-specific and cdk4-specific phosphorylation of pRb by 64% and 49%, respectively, in SW480 cells. glpbio.cn This reduced phosphorylation prevents the inactivation of pRb, thereby maintaining its inhibitory hold on cell cycle progression.

Promotion of High Molecular Weight E2F Complex Accumulation

A key downstream effect of this compound-mediated inhibition of pRb phosphorylation is the enhanced formation and accumulation of high molecular weight E2F complexes. researchgate.netmedchemexpress.comdrugbank.comguidetopharmacology.orgnih.gov Normally, phosphorylated pRb dissociates from E2F transcription factors, allowing E2F to activate genes necessary for S-phase entry. nih.govaacrjournals.org However, when pRb phosphorylation is inhibited by this compound, pRb remains bound to E2F, sequestering it in large multiprotein complexes. caymanchem.comrndsystems.comfocusbiomolecules.comnih.gov This sequestration prevents E2F from promoting the transcription of genes required for DNA synthesis and cell cycle progression. nih.gov Electrophoretic mobility gel shift assays have shown that treatment with 5 µM this compound prevented the dissociation of pRb from E2F1 in human colon cancer cell lines, including HT-29, SW480, and RKO, in a time-dependent manner. nih.gov Furthermore, E2F species were found to be sequestered in complexes with other proteins like p107, p130, DP-1, and cyclins A and E. nih.gov

Programmed Cell Death Pathways

Beyond its effects on cell cycle arrest, this compound is also a potent inducer of programmed cell death, primarily through the apoptotic pathway. caymanchem.comstemcell.comaacrjournals.orggbiosciences.comresearchgate.netfocusbiomolecules.comtargetmol.comlktlabs.comscbt.com

Apoptosis Induction through Caspase Activation and Mitochondrial Injury

This compound induces apoptosis through mechanisms involving the activation of caspases and the induction of mitochondrial injury. stemcell.comselleck.co.jpgbiosciences.comresearchgate.netfocusbiomolecules.commedchemexpress.comdrugbank.comtargetmol.comlktlabs.comnih.gov Studies have shown a dose-dependent increase in caspase-3 activation following this compound treatment in various cancer cell lines. researchgate.netaacrjournals.orgtargetmol.com For instance, in RKO colon cancer cells, the level of active caspase-3 increased over time from 26% at 24 hours to 52% at 48 hours after treatment with 5 µM this compound. researchgate.net Similarly, SW480 cells showed a significant dose-dependent increase in active caspase-3 mediated apoptosis. researchgate.net The induction of apoptosis is also linked to mitochondrial dysfunction. This compound has been shown to rapidly induce cytochrome c release from mitochondria and promote the mitochondrial translocation of Bax, a pro-apoptotic protein. stemcell.commedchemexpress.comlktlabs.comnih.govapexbt.com These events are central to the intrinsic apoptotic pathway, leading to the formation of the apoptosome and subsequent caspase activation. scbt.com this compound's interaction with cellular membranes may also facilitate the production of reactive oxygen species, further contributing to the apoptotic process. medchemexpress.comscbt.comnih.gov

Functional Contribution of Mcl-1 Downregulation to this compound-Induced Cell Death

A significant factor contributing to this compound-induced cell death is the downregulation of the antiapoptotic protein Mcl-1. caymanchem.comstemcell.comrndsystems.comgbiosciences.comfocusbiomolecules.commedchemexpress.comlktlabs.comnih.govfocusbiomolecules.comscbt.com Research indicates that this compound causes a pronounced down-regulation of Mcl-1, both at the mRNA and protein levels, particularly in human leukemia cells. caymanchem.commedchemexpress.comlktlabs.comnih.govscbt.comnih.gov This transcriptional down-regulation is associated with the inhibition of RNA polymerase II CTD phosphorylation. selleck.co.jpnih.gov The diminished levels of Mcl-1 disrupt the balance between pro- and anti-apoptotic Bcl-2 family proteins, making cells more susceptible to death signals and contributing to mitochondrial injury. caymanchem.comstemcell.comgbiosciences.comfocusbiomolecules.comlktlabs.comnih.gov The functional importance of Mcl-1 downregulation in this compound-induced lethality has been confirmed by experiments showing that ectopic expression of Mcl-1 can largely block this compound-induced apoptosis, while knockdown of Mcl-1 by small interfering RNA (siRNA) can potentiate this compound lethality. nih.govnih.gov However, the extent of Mcl-1 downregulation by this compound can vary between cell lines, as observed in colorectal carcinoma cells. nih.gov

Antiproliferative and Cytostatic Effects in Cellular Models

In addition to inducing cell cycle arrest and apoptosis, this compound exhibits significant antiproliferative and cytostatic effects in various cellular models, particularly in cancer cell lines. stemcell.comrndsystems.comaacrjournals.orggbiosciences.comresearchgate.netdrugbank.com These effects are a direct consequence of its ability to inhibit CDKs, disrupt cell cycle progression, and trigger cell death pathways. caymanchem.comstemcell.comrndsystems.comaacrjournals.orggbiosciences.comfocusbiomolecules.com Studies in human colon carcinoma cell lines, such as RKO and SW480, have demonstrated that this compound treatment leads to a decrease in cell proliferation. stemcell.comaacrjournals.org This is mediated through the inhibition of pRb phosphorylation, resulting in increased pRb/E2F complex formation and subsequent cell cycle arrest. stemcell.comaacrjournals.org The cytostatic effects indicate that this compound can halt the growth and division of cells, preventing their proliferation. rndsystems.comgbiosciences.com The observed antiproliferative effects can be attributed to both the slowing of cell growth due to cell cycle arrest and the increase in cell death via apoptosis. aacrjournals.org

Summary of Key Cellular Responses to this compound

Cellular ProcessObserved EffectMechanism InvolvedCellular Models Studied
Cell Cycle ProgressionArrest in G0-G1 and G2-M phases. rndsystems.comgbiosciences.comresearchgate.netnih.govfocusbiomolecules.comInhibition of CDK activity, decreased pRb phosphorylation. caymanchem.comrndsystems.comgbiosciences.comresearchgate.netnih.govfocusbiomolecules.comRKO, SW480 (colon carcinoma), various others. aacrjournals.orgresearchgate.netnih.gov
E2F RegulationPromotion of high molecular weight E2F complex accumulation. researchgate.netmedchemexpress.comdrugbank.comguidetopharmacology.orgnih.govEnhanced binding of pRb to E2F due to reduced pRb phosphorylation. caymanchem.comrndsystems.comfocusbiomolecules.comnih.govHT-29, SW480, RKO (colon carcinoma). researchgate.netmedchemexpress.comnih.gov
ApoptosisInduction of apoptosis. caymanchem.comstemcell.comaacrjournals.orggbiosciences.comresearchgate.netfocusbiomolecules.comtargetmol.comlktlabs.comscbt.comCaspase activation, mitochondrial injury (cytochrome c release, Bax translocation). stemcell.comselleck.co.jpgbiosciences.comresearchgate.netfocusbiomolecules.commedchemexpress.comdrugbank.comtargetmol.comlktlabs.comnih.govRKO, SW480 (colon carcinoma), U937, Jurkat, HL-60 (leukemia). stemcell.comresearchgate.netnih.gov
Mcl-1 ExpressionDownregulation of Mcl-1 (mRNA and protein). caymanchem.comstemcell.comrndsystems.comgbiosciences.comfocusbiomolecules.commedchemexpress.comlktlabs.comnih.govfocusbiomolecules.comscbt.comTranscriptional repression via inhibition of RNA Pol II CTD phosphorylation. selleck.co.jpnih.govU937, Jurkat, HL-60 (leukemia), Caco-2 (colorectal carcinoma). caymanchem.commedchemexpress.comnih.govnih.gov
Cell Proliferation/ViabilityDecreased proliferation, cytostatic effects. stemcell.comrndsystems.comaacrjournals.orggbiosciences.comresearchgate.netdrugbank.comCombined effects of cell cycle arrest and apoptosis induction. aacrjournals.orgRKO, SW480 (colon carcinoma), various others. stemcell.comaacrjournals.org

Inhibitory Potency of this compound against CDKs

TargetIC₅₀ (nM)
CDK2/cyclin A22 caymanchem.comstemcell.commedkoo.com
CDK1/cyclin B40 caymanchem.comstemcell.commedkoo.com
CDK4/cyclin D1200 caymanchem.comstemcell.commedkoo.com

Note: IC₅₀ values may vary slightly depending on the specific assay and conditions used in different studies. rndsystems.comgbiosciences.comfocusbiomolecules.com

Modulatory Effects on Cell Phenotypes

Suppression of Epithelial-Mesenchymal Transition (EMT) Phenotypes

Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular program implicated in critical biological processes, including embryonic development, wound healing, and the progression of various diseases, notably cancer metastasis nih.govoaepublish.com. Inhibiting EMT is considered a potential strategy for cancer therapy nih.gov. Investigations utilizing a three-dimensional (3D) high-throughput screening (HTS) platform have identified this compound as a compound possessing EMT-inhibitory capabilities nih.govnih.govresearchgate.net.

In studies employing a 3D cell culture system with A549 lung cancer cells, the introduction of TGF-β, a known inducer of EMT, resulted in characteristic morphological shifts. These changes included the adoption of mesenchymal spindle shapes, a reduction in intercellular adhesion, and increased migration of cells from spheroid structures nih.govresearchgate.net. These phenotypic changes were correlated with alterations in the expression profiles of genes associated with EMT, such as E-cadherin (ECAD/CDH1), N-cadherin (NCAD/CDH2), Vimentin (VIM), and ZEB1/TCF8 nih.gov. This compound was observed to counteract these TGF-β-induced EMT-related phenotypic transformations nih.gov.

Immunofluorescence analysis specifically demonstrated that while TGF-β2 treatment led to a decrease in E-cadherin expression within A549 spheroids, the presence of this compound helped to restore E-cadherin levels and mitigated spheroid hypoplasia nih.gov. The efficacy of this compound in inhibiting spheroid EMT (SEMTIN activity) was quantitatively assessed, yielding an IC50 value of 1.21 μM in the 3D culture system nih.govnih.govresearchgate.net. This level of activity was found to be comparable to that of SB431542, a recognized inhibitor of the TGF-β receptor I, which showed an IC50 of 2.38 μM in the same experimental setup nih.govnih.govresearchgate.net. These results indicate that this compound exhibits potent SEMTIN activity nih.gov.

Data on SEMTIN Activity IC50 in A549 Cells (3D Culture):

CompoundSEMTIN Activity IC50 (μM)
SU95161.21
SB4315422.38
SB-5253340.31

Selective Targeting of Cancer Stem-like Subpopulations (e.g., CD44+/CD24-/Low)

Cancer stem cells (CSCs) represent a distinct subset of cells within a tumor that are believed to be instrumental in driving tumor initiation, progression, metastasis, and the development of resistance to conventional therapies . Investigations have explored the effects of this compound on CSC populations, particularly those characterized by the CD44+/CD24-/Low phenotype, which is frequently associated with aggressive forms of breast cancer and resistance to chemotherapy sciencedaily.comspandidos-publications.com.

In the context of inflammatory breast cancer (IBC), CD44+/CD24-/Low CSCs have been shown to exhibit resistance to standard chemotherapy agents such as methotrexate (B535133) sciencedaily.comspandidos-publications.com. However, research indicates that these stem-like cells demonstrate heightened sensitivity to this compound, a specific inhibitor of CDK2, in comparison to the broader population of cancer cells sciencedaily.comspandidos-publications.com. Studies involving SUM149PT triple-negative breast cancer cells revealed that while CD44+/CD24-/Low CSCs were more resistant to methotrexate, they were notably sensitive to the CDK2 inhibitor this compound spandidos-publications.com. This observation suggests that dysregulated activation of the cyclin E/CDK2 signaling pathway plays a critical role in sustaining and expanding the CD44+/CD24-/Low CSC subpopulation in IBC sciencedaily.comspandidos-publications.com.

Treatment with this compound was found to induce apoptosis in both the bulk SUM149PT cell population and the CD44+/CD24-/Low CSCs, as evidenced by the detection of cleaved PARP, a marker of apoptotic cell death spandidos-publications.com. The studies quantified the percentage of cells undergoing apoptosis following treatment with this compound spandidos-publications.com.

Data on Apoptosis Induction by SU9516 (1 μM) in SUM149PT Cells:

Cell PopulationApoptosis Induction by SU9516 (1 μM)
Bulk SUM149PT CellsSensitive
CD44+/CD24-/Low CSCsHighly sensitive

These findings collectively propose that targeting the cyclin E/CDK2 signaling axis with inhibitors like this compound may represent a viable therapeutic strategy to overcome chemotherapy resistance and specifically target the CSC subpopulation in IBC sciencedaily.comspandidos-publications.com.

Enhancement of Myofiber Regeneration and Reduction of Fibrosis in Dystrophic Muscle Models

This compound has also demonstrated beneficial effects on muscle tissue, particularly in preclinical models of muscular dystrophy. Studies conducted in the mdx mouse model, a widely used model for Duchenne muscular dystrophy (DMD), have indicated that this compound can promote myofiber regeneration and reduce the extent of fibrosis nih.govnih.govnih.gov.

In the mdx mouse model, treatment with this compound resulted in an increase in the proportion of centrally nucleated myofibers within the diaphragm muscle, a histological hallmark indicative of ongoing muscle regeneration nih.gov. Histopathological analysis revealed an approximate 5.5% increase in centrally nucleated myofibers in the diaphragms of mdx mice treated with this compound compared to control animals that received a vehicle nih.gov. Furthermore, staining with Sirius red, a method used to visualize collagen deposition and assess fibrosis, showed a reduction in the fibrotic area within the diaphragms of this compound-treated mice nih.govnih.govresearchgate.net. This reduction in fibrosis was quantified and expressed as a decreased percentage of the total tissue area nih.gov.

Data on Effects of SU9516 Treatment in mdx Mouse Diaphragm:

ParameterEffect of SU9516 Treatment (vs. Vehicle Control)
Centrally Nucleated Myofibers~5.5% increase
Fibrosis AreaDecreased

The positive effects of this compound observed in dystrophic muscle models are associated with its capacity to enhance the expression and activity of the α7β1 integrin nih.govnih.govkyoto-u.ac.jpcam.ac.ukresearchgate.net. The α7β1 integrin is a crucial laminin (B1169045) receptor found in skeletal and cardiac muscle and is recognized as a significant modifier of disease severity in DMD nih.govnih.gov. This compound has been shown to increase the protein levels of the α7β1 integrin complex in both murine C2C12 cells and human DMD patient myotubes kyoto-u.ac.jpresearchgate.net. This enhancement of α7β1 integrin is thought to contribute to improved myogenic regeneration kyoto-u.ac.jpcam.ac.uk.

In addition to its effects on integrin expression, this compound treatment in mdx mice and human DMD patient myotubes was found to attenuate the activation of the p65-NF-κB pathway, a signaling route involved in inflammation nih.govnih.govresearchgate.net. The inhibition of p65-NF-κB is believed to promote enhanced myogenic differentiation and may partially account for the observed reduction in muscle fibrosis nih.govresearchgate.net.

This compound treatment also contributed to a shift towards larger myofiber size in the affected mdx muscles nih.gov. These findings collectively indicate that this compound improves muscle regeneration and reduces pathological features in dystrophic muscle models through mechanisms that involve the upregulation of α7β1 integrin and the inhibition of the pro-inflammatory p65-NF-κB pathway nih.govnih.govresearchgate.net.

Preclinical Research Applications of Su 9516

Investigations in Oncology Models

Research into SU-9516 has significantly focused on its effects in various cancer cell lines, investigating its potential as an antineoplastic agent.

Leukemia Cell Line Studies (e.g., U937, Jurkat, HL-60)

In leukemia and lymphoma cell lines such as U937, Jurkat, and HL-60, this compound has been shown to induce mitochondrial injury, caspase activation, and subsequent apoptosis. stemcell.comresearchgate.net This effect is associated with the transcriptional down-regulation of the antiapoptotic protein MCL-1. stemcell.comresearchgate.net Exposure to this compound at concentrations of 5 µM or higher rapidly triggered apoptotic pathways within four hours in U937 and other leukemia cell lines. researchgate.netnih.gov These effects were linked to the inhibition of phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II on serine 2, but not serine 5. researchgate.net Reverse transcription-polymerase chain reaction analysis indicated a pronounced down-regulation of Mcl-1 mRNA levels in this compound-treated cells. researchgate.net Ectopic expression of Mcl-1 largely blocked this compound-induced apoptosis, while Mcl-1 knockdown potentiated its lethality, confirming the functional contribution of Mcl-1 down-regulation to this compound-induced cell death. researchgate.netresearchgate.net

Colon Carcinoma Cell Line Studies (e.g., RKO, SW480, HT-29)

This compound has demonstrated antiproliferative effects and the induction of apoptosis and cell cycle arrest in human colon carcinoma cell lines, including RKO, SW480, and HT-29. stemcell.comnih.govresearchgate.netnih.govfrontiersin.org Its use in vitro successfully induced apoptosis and cell cycle arrest in HT29, RKO, and SW480 cell lines. nih.govfrontiersin.org This effect is mediated through the inhibition of retinoblastoma protein (Rb) phosphorylation, leading to increased Rb/E2F complexes and subsequent cell-cycle arrest and apoptosis. stemcell.comnih.govnih.gov Treatment with 5 µM this compound prevented the dissociation of pRb from E2F1 in HT-29, RKO, and SW480 cell lines, with the effect being more pronounced in HT-29 cells and dependent on treatment duration, showing greater inhibition at 48 hours compared to 24 hours. nih.gov Furthermore, E2F species were sequestered in complexes with p107, p130, DP-1, and cyclins A and E. nih.gov After a 24-hour treatment with 5 µM this compound, cyclin D1 and CDK2 levels decreased by 10-60%. nih.gov

Data on Apoptosis Induction by this compound in Colon Carcinoma Cells:

Cell LineThis compound ConcentrationTime PointIncrease in Apoptotic Cells (Sub-G₀-G₁ population)Increase in Active Caspase-3
RKO5 µM24 h20.7-fold over controls26%
RKO5 µM48 h15.1-fold over controls52%
RKO5 µM72 h14.6-fold over controlsNot specified
SW4805 µM24 hNot specified9%
SW48010 µM24 hNot specifiedNot specified
SW4805 µM72 hNot specified26%
SW48010 µM72 hNot specifiedNot specified

This compound decreased CDK2-specific phosphorylation of pRB, increased caspase-3 activation, and altered the cell cycle in RKO and SW480 cells. targetmol.comresearchgate.net It also inhibited cell proliferation and induced apoptosis in both cell lines. targetmol.comresearchgate.net

Breast Cancer Cell Line Studies (e.g., SUM149PT)

In the inflammatory breast cancer cell line SUM149PT, this compound has been shown to induce apoptosis, both alone and in combination with paclitaxel (B517696). stemcell.comspandidos-publications.comnih.govnih.gov Studies using SUM149PT cells, which represent an excellent preclinical model for inflammatory breast cancer and carry a mutation linked to BRCA1 dysfunction, investigated the effects of this compound. spandidos-publications.comnih.gov The CD44+/CD24−/Low stem-like subpopulation within SUM149PT cells, which displayed resistance to conventional chemotherapy like methotrexate (B535133), showed higher sensitivity to this compound. spandidos-publications.comnih.govnih.govresearchgate.net This suggests that aberrant activation of cyclin E/CDK2 signaling is crucial for the maintenance and expansion of this stem-like subpopulation. nih.govresearchgate.net Combining paclitaxel with this compound in vitro induced a stronger cytotoxic effect, characterized by a higher percentage of SUM149PT cells undergoing apoptosis compared to treatment with either agent alone. spandidos-publications.comnih.gov

Sensitization to Chemotherapeutic Agents (e.g., Methotrexate) in Human T-cell Leukemia Cells

This compound has been found to enhance sensitivity to methotrexate (MTX) in human T-cell leukemia Jurkat cells and CCRF-CEM cells, as well as human erythroleukemia K562 cells. stemcell.comtargetmol.comnih.govnih.gov In Jurkat cells, this compound reduced the expression of both dihydrofolate reductase (DHFR) mRNA and protein, a key target of MTX. nih.gov Furthermore, DHFR promoter activity was attenuated by this compound in an E2F-dependent manner. nih.gov Pretreatment with this compound significantly enhanced sensitivity to MTX in a colony formation assay. nih.gov These findings suggest that the E2F-RB pathway is important in regulating sensitivity to MTX and that combining CDK inhibitors with MTX could be a suitable chemotherapeutic option to overcome MTX resistance in hematological malignancies. nih.gov

Targeting CDK2 to Suppress Cancer Cell Proliferation in Retinoblastoma Development Models

This compound, as a CDK2 inhibitor, has been explored for its potential to suppress cancer cell proliferation in retinoblastoma development models. aacrjournals.org Retinoblastoma is a childhood tumor initiated by the inactivation of the RB1 gene and loss of retinoblastoma (Rb) protein function. aacrjournals.org While Rb loss is a key initiating event, the molecular mechanisms driving the transformation to malignancy are not fully understood. aacrjournals.org Studies utilizing single-cell RNA sequencing on RB1-knockdown cone photoreceptor precursors aim to define the transcriptional changes during cell state transitions and identify potential therapeutic targets. aacrjournals.org this compound is being investigated as an inhibitor targeting CDK2 in this context to suppress tumorigenesis in genetically predisposed children. aacrjournals.org

Applications in Muscular Dystrophy Research

Beyond oncology, this compound has shown promise in research related to muscular dystrophy, particularly Duchenne Muscular Dystrophy (DMD). medkoo.comnih.govresearchgate.netbiospace.comtechnologynetworks.comunr.edu DMD is a fatal muscle disease caused by mutations in the dystrophin gene. researchgate.netbiospace.comunr.edu this compound was identified in a muscle cell-based screen for α7 integrin transcriptional enhancers, showing that it promoted increased α7β1 integrin expression. nih.govresearchgate.net In murine C2C12 and human DMD patient myogenic cell lines, this compound led to increased α7B integrin. researchgate.net Oral administration of this compound in the mdx mouse model of DMD, a model for the human disease, increased α7β1 integrin in skeletal muscle, ameliorated pathology, and improved muscle function. medkoo.comnih.govresearchgate.net These improvements were mediated, at least partially, through this compound's inhibitory actions on the p65-NF-κB pro-inflammatory and Ste20-related proline alanine (B10760859) rich kinase (SPAK)/OSR1 signaling pathways. medkoo.comresearchgate.net This research identifies this compound as a first-in-class α7 integrin-enhancing small molecule with potential for DMD treatment, representing an approach that focuses on ramping up the muscle repair process and reinforcing muscle structure rather than attempting to fix the faulty gene. nih.govresearchgate.netbiospace.comunr.edu Pre-clinical experiments showed that SU9516 increased the production of α7β1 integrin in human and mouse DMD muscle cells, and subsequent tests found it improved muscle function and slowed indicators of disease progression. biospace.comunr.edu

Studies in the Duchenne Muscular Dystrophy (DMD) Mouse Model (mdx)

Research utilizing the mdx mouse model, a common animal model for DMD, has demonstrated that administration of this compound can lead to improvements in disease progression. nih.govresearchgate.netnih.gov The mdx mouse model, while not fully replicating the severe progression seen in human DMD patients, exhibits characteristics such as damaged fibers, fibrosis, and centrally nucleated fibers in the diaphragm muscle, which show severe functional deficits. researchgate.net

A 7-week daily oral administration of this compound in mdx mice resulted in significant improvements in body weight over the course of treatment. rarediseasesjournal.comresearchgate.net mdx mice tend to gain more weight over time compared to wild-type counterparts, and this compound treatment showed a reduction in this weight gain. researchgate.net

Restoration of Alpha7beta1 (α7β1) Integrin Complex in Dystrophic Muscle Models

A key finding in the preclinical research of this compound is its ability to increase the levels of the α7β1 integrin complex in dystrophic muscle models. rarediseasesjournal.comnih.govnih.govresearchgate.net The α7β1 integrin is a crucial laminin (B1169045) receptor protein complex found in skeletal and cardiac muscle, and it plays a significant role as a modifier of disease progression in DMD. nih.govresearchgate.netnih.gov Loss of dystrophin in DMD leads to a fragile sarcolemma, making muscle prone to damage. nih.govresearchgate.netnih.gov The α7β1 integrin complex provides a link between the extracellular matrix and the actin cytoskeleton, contributing to sarcolemmal stability. nih.govresearchgate.net

In vitro experiments using human DMD patient and murine C2C12 myogenic cells showed that this compound increased the protein levels of α7B integrin. nih.govnih.gov Furthermore, a 7-week treatment with this compound in dystrophin-deficient mdx mice increased the protein levels of both α7B and β1D integrin in skeletal muscle, indicating in vivo activity. nih.gov This effect is believed to occur potentially through the inhibition of the Ste20-related proline alanine rich kinase (SPAK)/OSR1 pathway and the downregulation of p65 nuclear factor κB (NF-κB) pathway activation. rarediseasesjournal.comnih.govresearchgate.netnih.gov

Improvement of Muscle Function and Amelioration of Muscle Pathology in mdx Mice

Treatment with this compound has been shown to lead to improved muscle function and reduced dystrophic pathology in the mdx mouse model of DMD. rarediseasesjournal.comnih.govresearchgate.netnih.gov

Forelimb grip strength measurements were significantly improved with this compound treatments in mdx mice. researchgate.net Histopathological analysis of the diaphragm, a muscle severely affected in DMD, showed improvements. nih.govresearchgate.net Specifically, Sirius red staining indicated a decreased area of fibrosis in the this compound-treated mdx muscles compared to vehicle-treated controls. nih.gov Additionally, a fiber size shift toward larger fibers was observed in the treated muscles. nih.gov

This compound treatment also improved regeneration in the mdx diaphragm, potentially through the inhibition of the p65-NF-κB signaling pathway. rarediseasesjournal.comnih.govresearchgate.net Histopathological analysis revealed a 5.5% increase in the percentage of centrally nucleated myofibers (a marker of regeneration) in treated mdx diaphragms relative to vehicle treatment. nih.gov Furthermore, treated mdx mouse diaphragms showed an approximate 2.83-fold decrease in the levels of phospho-p65 over total p65 compared to controls. nih.gov In vitro studies with human DMD patient myotubes also demonstrated a similar inhibition of p-p65-NF-κB. nih.gov

These results collectively suggest that this compound treatment improved muscle regeneration and reduced pathology in mdx muscle by enhancing sarcolemmal stabilization through elevated α7β1 integrin and by improving regeneration through p65-NF-κB inhibition. nih.gov

Here is a summary of some preclinical findings in mdx mice treated with this compound:

Outcome MeasureObservation in this compound Treated mdx Mice vs VehicleSource(s)
Body Weight GainDecreased rarediseasesjournal.comresearchgate.net
Forelimb Grip StrengthSignificantly Improved researchgate.net
Diaphragm Fibrosis (Sirius Red)Decreased Area nih.gov
Diaphragm Fiber SizeShift toward Larger Fibers nih.gov
Centrally Nucleated MyofibersIncreased Percentage (Marker of Regeneration) nih.gov
Phospho-p65/Total p65 in DiaphragmDecreased Levels nih.gov
α7B Integrin Protein LevelsIncreased nih.govnih.gov
β1D Integrin Protein LevelsIncreased nih.gov

Structure Activity Relationship Sar and Molecular Modeling of Su 9516

Structural Basis of Kinase Binding

The binding of SU-9516 to kinases, especially CDK2, is crucial for its inhibitory function. Structural studies have elucidated the specific interactions that govern this binding event.

X-ray Crystallography of this compound in Complex with CDK2

X-ray crystallography has been instrumental in visualizing the precise binding mode of this compound within the ATP-binding pocket of CDK2. The crystal structure of this compound in complex with CDK2 has been determined, providing a static snapshot of the interaction. nih.govstemcell.com This structural information reveals how the indolinone scaffold of this compound fits into the kinase active site, competing with ATP for binding. stemcell.com The planar structure of this compound facilitates its binding to the catalytic domain of CDK2. researchgate.net The imidazole (B134444) ring of this compound is suggested to occupy the sugar-binding region within the CDK2 active site. researchgate.net

One specific PDB entry, 6guc, details the structure of CDK2/CyclinA in complex with SU9516, determined by X-ray diffraction at 2Å resolution. ebi.ac.uk This provides high-resolution data on the atomic interactions.

Identification of Key Amino Acid Residue Interactions (e.g., Leu83, Glu81, Lys89)

Crystallographic studies and subsequent analyses have identified key amino acid residues within the CDK2 binding pocket that interact with this compound. Prominent interactions include those with Leu83 and Glu81 of the kinase. nih.govstemcell.com These residues are involved in forming hydrogen bonds with the inhibitor. Specifically, the oxindole (B195798) group of this compound can form hydrogen bonds with the peptide backbone of CDK2. researchgate.net

Computational studies, combining dynamic simulations with ab initio methods, have further highlighted the role of Lys89 in the ATP-binding pocket of CDK2. nih.gov This residue is observed to form temporary hydrogen bonds with potent inhibitors like this compound. nih.gov The presence of Lys89 in CDK2, compared to a shorter side-chain residue like Thr89 in CDK4, contributes to the relative selectivity of this compound for CDK2. nih.gov

The binding typically involves conservative hydrogen bonds with the backbones of residues Glu81 and Leu83. mdpi.com At least two of these interactions are commonly observed. mdpi.com In addition to hydrogen bonds, hydrophobic and van der Waals interactions also play a complementary role in the binding mechanism. mdpi.com

Here is a table summarizing key amino acid interactions:

Amino Acid ResidueType of InteractionSource(s)
Leu83Hydrogen bond with backbone, hydrophobic/van der Waals nih.govstemcell.commdpi.comtechscience.com
Glu81Hydrogen bond with backbone nih.govstemcell.commdpi.comtechscience.com
Lys89Temporary hydrogen bonds (dynamic simulations) researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses have been applied to this compound and its analogues to establish mathematical models correlating structural features with biological activity, such as kinase inhibition and selectivity.

Optimization of Kinase Inhibition and Selectivity in this compound Analogues

QSAR analyses, often combined with other techniques like water mapping and kinome profiling, have been utilized in the design and optimization of this compound analogues. patsnap.comresearchgate.net These studies aim to enhance potency against target kinases and improve selectivity profiles. For instance, investigations into oxindole-based inhibitors, including this compound analogues, have explored the impact of substitutions on TLK2 inhibition and selectivity against off-targets like FLT3 and TRKC. nih.gov Modifications to the oxindole scaffold and heterocyclic head groups have been synthesized and evaluated to understand their effect on inhibitory activity and selectivity. nih.gov

Data from such studies can be presented in tables showing the IC50 values of various analogues against different kinases, illustrating the impact of structural changes on potency and selectivity.

Compound (Analogue)Target KinaseIC50 (µM)
This compoundCDK20.022
This compoundCDK10.04
This compoundCDK40.2
Analogue XCDK2...
Analogue XCDK1...
Analogue XCDK4...

Role of Specific Solvation Patterns and Dynamic Hydrogen Bonding in Inhibitor Potency

Beyond static crystal structures, computational studies have revealed the importance of dynamic aspects, such as specific solvation patterns and transient hydrogen bonding, in explaining the observed potency and selectivity of inhibitors like this compound. nih.govresearchgate.netsouthampton.ac.uk These dynamic effects, often undetected by crystallography alone, can significantly influence the activity and selectivity of small molecules that compete for ATP binding. nih.govsouthampton.ac.uk

The specific solvation patterns of water molecules within the ATP binding pocket and the intermittent formation of hydrogen bonds during the dynamic interaction between the kinase and the inhibitor contribute to the unexpectedly high potency of certain compounds, including this compound. nih.govresearchgate.netsouthampton.ac.ukdp.tech For example, the temporary hydrogen bonds formed between Lys89 of CDK2 and potent inhibitors highlight the role of dynamic interactions in selectivity over CDK4, where this residue is different. nih.govsouthampton.ac.uk

In silico Approaches for Inhibitor Design and Analysis

In silico approaches encompass a range of computational techniques used for the design, analysis, and optimization of kinase inhibitors. These methods complement experimental studies by providing insights into molecular interactions, predicting binding affinities, and guiding the synthesis of novel compounds.

Techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations are employed to study the interaction of this compound and its analogues with CDK2 and other kinases. tandfonline.comnih.gov Molecular docking can predict the preferred binding orientation and conformation of an inhibitor within the active site. techscience.com Molecular dynamics simulations provide information about the dynamic behavior of the protein-ligand complex, capturing transient interactions and conformational changes that are not visible in static crystal structures. nih.govresearchgate.nettandfonline.comnih.gov Binding free energy calculations can estimate the strength of the interaction between the inhibitor and the kinase, helping to rank compounds based on their predicted affinity. tandfonline.comnih.gov

These in silico methods are valuable tools in the iterative process of rational inhibitor design, allowing researchers to screen virtual libraries of compounds, identify promising candidates, and optimize their structures for improved potency and selectivity before experimental synthesis and testing. patsnap.comtandfonline.comnih.gov For instance, in silico exploration has been used to identify selective CDK2 inhibitors by comparing the binding of standard inhibitors like this compound with novel compounds. tandfonline.comnih.gov

Molecular Docking Simulations and Binding Orientation Analysis

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a ligand when bound to a protein receptor biomedpharmajournal.org. These simulations aim to estimate the binding affinity and the specific interactions formed between the molecule and the target site.

The binding of this compound to CDK2 has been extensively studied, including through X-ray crystallography, which provides empirical data on its binding orientation nih.govmedkoo.comnih.govrcsb.orgmdpi.comnih.govamazonaws.com. This compound is known to bind in the ATP-binding site of CDK2 researchgate.netnih.govscbt.com. The crystal structure of this compound in complex with CDK2 has revealed specific interactions between the inhibitor molecule and residues within the kinase domain nih.govnih.gov. Key interactions have been observed with residues such as Leu83 and Glu81 of CDK2 nih.gov. These interactions contribute to the stability of the complex and the inhibitory effect of this compound on CDK2 activity.

Molecular docking studies, often using this compound as a reference compound, predict preferred orientations within the CDK2 binding pocket tandfonline.comnih.gov. These studies help to visualize how the different parts of the this compound molecule position themselves to interact with specific amino acid residues through hydrogen bonds, hydrophobic interactions, and other forces. For instance, the indolinone core and the substituted imidazole ring of this compound play critical roles in anchoring the molecule within the ATP-binding cleft.

Beyond the primary ATP-binding site, studies involving the fluorescent probe 8-anilino-1-naphthalenesulfonate (B1227081) (ANS) have indicated that this compound can influence or interact with an allosteric site in CDK2 nih.govamazonaws.comtandfonline.com. While ANS binds to a cavity distinct from the ATP site, ternary crystal structures including CDK2, ANS, and this compound suggest that this compound's binding can induce conformational changes that affect the allosteric pocket nih.govamazonaws.com. This highlights the complexity of this compound's interaction with CDK2, potentially involving effects beyond simple competitive inhibition at the ATP site.

Molecular Dynamics and Binding Free Energy Studies

Molecular dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. When applied to protein-ligand complexes, MD simulations can provide insights into the stability of the complex, conformational changes in the protein and ligand, and the dynamic nature of their interactions nih.govchemrxiv.org. Binding free energy calculations, often performed in conjunction with MD simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), quantify the thermodynamic favorability of the binding process tandfonline.comchemrxiv.orgarxiv.orgtandfonline.combohrium.com.

Studies employing MD simulations have been utilized to evaluate the conformational changes, stability, and interaction mechanisms of CDK2 in complex with inhibitors, including in contexts where this compound serves as a reference tandfonline.comnih.gov. These simulations allow researchers to observe the fluctuations of the protein-ligand complex over time, providing a more realistic picture of the binding event compared to static docking poses. The stability of the binding pose predicted by docking can be assessed through MD simulations, observing if the ligand remains bound in the pocket and maintains key interactions tandfonline.com.

Binding free energy calculations complement MD simulations by providing a quantitative measure of the binding strength. Methods like MM-PBSA calculate the free energy difference between the bound and unbound states of the protein and ligand, taking into account various energy components such as van der Waals interactions, electrostatic interactions, and solvation effects chemrxiv.orgbohrium.com. Studies comparing novel CDK2 inhibitors to standard compounds like this compound have used binding free energy calculations to assess their relative binding affinities tandfonline.comtandfonline.com. These calculations can unveil that a novel ligand has a stable and equivalent free energy to standard inhibitors like this compound, supporting its potential as an inhibitor tandfonline.com.

Advanced Research Methodologies and Techniques Employed with Su 9516

Biochemical Kinase Assays for Enzymatic Activity

Biochemical kinase assays are fundamental techniques used to determine the inhibitory potency of compounds like SU-9516 against specific kinases. These assays typically involve incubating the kinase enzyme with a substrate, ATP (often radioactively labeled), and the inhibitor compound. The level of substrate phosphorylation is then measured to determine the enzyme's activity in the presence of the inhibitor.

For this compound, kinase assays have demonstrated its inhibitory activity against CDKs. Reported IC₅₀ values indicate the concentration of this compound required to inhibit 50% of the kinase activity. Studies have shown IC₅₀ values of 22 nM for CDK2, 40 nM for CDK1, and 200 nM for CDK4. These assays confirm this compound's potency, particularly against CDK2 and CDK1. The compound has also been shown to have minimal inhibitory effects (IC₅₀ > 10 µM) on other kinases such as PKC, p38 MAPK, PDGFR, and EGFR, highlighting its selectivity for CDKs.

A typical CDK kinase assay protocol involves using histone H1 or GST-Rb as a substrate and measuring the incorporation of radioactive phosphate (B84403) from [γ-³³P]ATP. Reactions are often performed in a buffer containing MgCl₂, DTT, Triton X-100, and glycerol. The reaction is initiated by adding the enzyme and ATP, and stopped by the addition of phosphoric acid, followed by transferring the mixture to phosphocellulose filter paper for analysis.

Here is a summary of reported IC₅₀ values for this compound against various kinases:

KinaseIC₅₀ (nM)
CDK222
CDK140
CDK4200
CDK9900
PKC>10000
p38>10000
PDGFR18000
EGFR>100000

Cell-Based Functional Assays

Cell-based assays are crucial for evaluating the effects of this compound on live cells, providing insights into its impact on fundamental cellular processes.

Cell Proliferation Assays

Cell proliferation assays are used to measure the rate of cell growth and division in the presence of this compound. These assays can involve various methods, including direct cell counting, metabolic activity measurements (e.g., using reagents like Cell-Titer Glo which measures cellular ATP), or DNA synthesis indicators.

Research has shown that this compound decreases proliferation in various cancer cell lines, including human colon carcinoma cell lines RKO and SW480. This antiproliferative effect is linked to its inhibition of retinoblastoma protein (Rb) phosphorylation, which in turn affects the activity of the E2F transcription factor.

Data from cell proliferation assays can be represented as the percentage of control relative to untreated cells.

Cell Cycle Distribution Analysis (e.g., Flow Cytometry with PI-staining)

Cell cycle analysis determines the proportion of cells in different phases of the cell cycle (G₁, S, G₂/M). Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method for this analysis. PI is a fluorescent dye that intercalates into DNA, and its fluorescence intensity is proportional to the amount of DNA in the cell. By analyzing the DNA content of a cell population, the distribution of cells across the cell cycle phases can be determined.

This compound has been shown to induce cell cycle arrest. Studies using PI staining and flow cytometry have demonstrated that this compound can cause accumulation of cells in the G₁ and G₂-M phases. This arrest is a consequence of its CDK inhibitory activity, which disrupts the progression through the cell cycle checkpoints. For example, inhibition of CDK2 affects the transition from G₁ to S phase.

A typical protocol for PI staining involves harvesting and fixing cells (commonly with 70% ethanol), treating them with RNase to degrade RNA (which also binds PI), and then staining with PI solution before analysis by flow cytometry.

Apoptosis Assays (e.g., Caspase Activation, Mitochondrial Injury Markers)

Apoptosis assays are used to detect and quantify programmed cell death induced by this compound. Various markers can be assessed, including caspase activation and indicators of mitochondrial injury.

This compound has been shown to induce apoptosis in several cancer cell lines, including colon carcinoma cells (RKO and SW480) and leukemia/lymphoma cell lines (U937, Jurkat, and HL-60). Assays measuring caspase activation, such as caspase-3 activation, have demonstrated a dose-dependent increase in apoptotic cells upon treatment with this compound. Caspases are a family of proteases that play a key role in the execution of apoptosis.

Mitochondrial injury is another key aspect of the intrinsic apoptosis pathway. This compound has been reported to induce mitochondrial injury, including cytochrome c release and Bax mitochondrial translocation. The downregulation of antiapoptotic proteins like MCL-1 has also been observed in conjunction with this compound-induced apoptosis. Mitochondrial membrane potential assays, which measure the electrochemical gradient across the mitochondrial outer membrane, can be used to detect mitochondrial dysfunction during apoptosis.

Research findings on apoptosis induction by this compound in RKO and SW480 cells show a time-dependent increase in the percentage of apoptotic cells (sub-G₀-G₁ population) and active caspase-3 levels upon treatment with this compound.

Cell LineThis compound Concentration (µM)Time (h)Apoptotic Cells (% of control)Active Caspase-3 (%)
RKO52420.7-fold increase26
RKO54815.1-fold increase52
RKO57214.6-fold increaseNot specified
SW480524Not specified9
SW480572Not specified26
RKO10Time points not specifiedSignificant dose-dependent increaseSignificant dose-dependent increase
SW48010Time points not specifiedSignificant dose-dependent increaseSignificant dose-dependent increase

Molecular Biology Techniques

Molecular biology techniques are employed to investigate the effects of this compound on gene expression and the molecular pathways involved in its activity.

Gene Expression Analysis (e.g., Reverse Transcription-Polymerase Chain Reaction, Quantitative Real-time PCR)

Gene expression analysis techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and quantitative Real-time PCR (qPCR) are used to measure the levels of specific mRNA transcripts in cells treated with this compound. RT-PCR involves converting RNA into complementary DNA (cDNA) using reverse transcriptase, followed by PCR amplification of target genes. qPCR allows for the real-time quantification of PCR products, providing a measure of the initial amount of mRNA.

Studies using these techniques have shown that this compound can influence the expression of genes involved in cell cycle regulation and apoptosis. For instance, this compound has been shown to transcriptionally downregulate the antiapoptotic protein MCL-1 in human leukemia cells. Gene expression analysis can help to understand the molecular mechanisms by which this compound exerts its biological effects. RT-qPCR is considered a sensitive technique for quantitative gene expression analysis. The analysis of RT-qPCR data often involves relative quantification methods, such as the 2(-Delta Delta C(T)) method, to determine fold changes in gene expression between different samples.

Protein Expression and Modification Analysis (e.g., Immunoblotting, Immunofluorescence)

Immunoblotting (Western blotting) and immunofluorescence are widely used techniques in studies involving this compound to analyze protein expression levels and localization. These methods are crucial for confirming the effects of this compound on target proteins and signaling pathways.

For instance, immunoblotting has been utilized to demonstrate that SU9516 treatment can upregulate the protein levels of α7B integrin in both human Duchenne Muscular Dystrophy (DMD) patient myotubes and murine C2C12 myogenic cells. A study showed that SU9516 treatment increased α7B integrin by approximately 2.5-fold over a control (DMSO) as early as 48 hours after initiating differentiation in C2C12 myoblasts nih.gov. Immunoblotting has also been employed to assess the levels of phosphorylated proteins downstream of signaling pathways. For example, Western blot analysis revealed that SU9516 treatment decreased the level of phosphorylated p65-NF-κB in lysates of mdx mouse diaphragm compared to vehicle-treated controls nih.gov.

Immunofluorescence staining allows for the visualization of protein localization within cells and tissues. This technique has been used in conjunction with SU9516 to examine the expression and distribution of key proteins. In one study, immunofluorescence staining for embryonic myosin heavy chain (eMHC) in diaphragms from vehicle- and SU9516-treated mdx mice showed an increase in eMHC-positive fibers in the SU9516-treated group, indicating improved regeneration nih.gov. Immunofluorescence has also been used to assess the effect of SU9516 on the expression and localization of E-cadherin in 3D cell culture systems, revealing that SU9516 could help reinstate TGF-β2-triggered diminishment of E-cadherin, a marker associated with epithelial-mesenchymal transition (EMT) plos.org.

Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interactions

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are a fundamental technique used to study DNA-protein interactions. The principle behind EMSA is that a protein-DNA complex migrates more slowly through a non-denaturing gel matrix than free DNA licorbio.comthermofisher.com. This difference in mobility results in a "shift" in the position of the DNA band on the gel, which can be visualized using labeled DNA probes licorbio.comthermofisher.com.

EMSA is a versatile method applicable to studying the binding of transcription factors and other DNA-binding proteins to specific DNA sequences thermofisher.comresearchgate.net. It can be used qualitatively to identify sequence-specific DNA-binding proteins in various cellular extracts and, in conjunction with mutagenesis, to pinpoint important binding sequences thermofisher.com. While EMSA can also be adapted for quantitative and kinetic analyses, it is often employed for qualitative purposes researchgate.netnih.gov.

Based on the available search results, specific applications of Electrophoretic Mobility Shift Assays directly utilizing this compound were not identified.

High-Throughput Screening (HTS) Platforms

High-Throughput Screening (HTS) platforms have been instrumental in identifying compounds like SU9516 with desired biological activities from large libraries of molecules. These platforms enable rapid and efficient testing of numerous compounds in parallel.

Muscle Cell-Based Assays for Integrin Modulators

Muscle cell-based assays have been employed as HTS platforms to screen for small molecules that can modulate integrin expression, particularly α7 integrin, which is relevant in muscle diseases like Duchenne Muscular Dystrophy (DMD) nih.govresearchgate.net.

In one study, a muscle cell-based assay using α7+/LacZ cells was utilized to screen a library of pharmacologically active compounds, leading to the identification of SU9516 as an α7 integrin-enhancing molecule nih.gov. The assay involved assessing the growth rate of myogenic cells in a 96-well format and quantifying LacZ expression as a readout for α7 integrin promoter activity google.com. Dose-response curves for SU9516 on α7+/LacZ myoblasts and myotubes were generated, showing a maximal increase in α7 integrin expression within a specific concentration range nih.gov. This type of HTS platform allowed for the efficient screening of a large number of compounds to pinpoint those with the potential to upregulate α7 integrin, a therapeutic target in muscular dystrophies nih.govunr.edu.

3D Cell Culture Systems for Epithelial-Mesenchymal Transition (EMT) Inhibitor Screening

Three-dimensional (3D) cell culture systems offer a more physiologically relevant environment compared to traditional 2D cultures, particularly for screening compounds that affect complex cellular processes like Epithelial-Mesenchymal Transition (EMT) plos.orgnih.gov.

An innovative 3D HTS system using NanoCulture Plates (NCP) has been developed and utilized for screening EMT inhibitors. This system allows cells to form spheroids naturally on a gel-free micro-patterned scaffold plos.orgnih.govaacrjournals.org. In a pilot screening using this 3D system, SU9516 was identified as a compound with EMT-inhibitory activity plos.orgnih.govaacrjournals.orgresearchgate.net. The screening involved inducing EMT in A549 lung cancer cells cultured in 3D spheroids using TGF-β2 and then assessing the effect of compounds on spheroid morphology and hypoxia levels using a Hypoxia Probe plos.orgnih.govaacrjournals.orgresearchgate.net. The Spheroid EMT Inhibitory (SEMTIN) activity was calculated from fluorescence intensities plos.orgnih.govaacrjournals.orgresearchgate.net. SU9516 showed SEMTIN activity in a dose-dependent manner with an IC50 value of 1.21 μM in this 3D HTS system plos.orgnih.govnih.govresearchgate.net.

Data Table: SU9516 SEMTIN Activity in 3D Cell Culture

CompoundSEMTIN Activity IC₅₀ (μM)
SU95161.21
SB-5253340.31
SB4315422.38

Data derived from a pilot screening using a 3D NCP-based HTS system for EMT inhibitors plos.orgnih.govnih.govresearchgate.net.

Chemoproteomics and Kinome Profiling (e.g., KiNativ Assay)

Chemoproteomics and kinome profiling techniques are employed to globally assess the interactions of a compound with kinases within a cell or tissue, providing insights into its target specificity and mechanism of action reactionbiology.comchemrxiv.org. The KiNativ assay is a probe-based chemoproteomic method used for in situ kinase profiling nih.govglobenewswire.com.

The KiNativ assay has been used to determine the specific kinase-inhibitory profile of SU9516 in human DMD patient myotubes nih.gov. In this assay, cell lysates from SU9516-treated myotubes are incubated with a KiNativ probe, which is a biotinylated acyl phosphate of ATP and ADP nih.gov. Proteins that bind to the probe are then analyzed to identify kinase targets nih.gov.

Using the KiNativ assay, it was confirmed that SU9516 inhibited CDK2, CDK4, and CDK5 by over 60% inhibition at a concentration of 1 μM in human DMD myotubes nih.gov. This profiling helps to elucidate the mechanism by which SU9516 exerts its effects, such as the regulation of α7 integrin expression nih.gov.

Single-Cell Transcriptomic Analysis (e.g., Single-cell RNA-seq)

Single-cell transcriptomic analysis, such as single-cell RNA sequencing (scRNA-seq), allows for the examination of gene expression at the level of individual cells within a heterogeneous population rna-seqblog.comwikipedia.orglexogen.comrna-seqblog.com. This provides a higher resolution view of cellular responses compared to bulk RNA sequencing, which provides an average expression profile wikipedia.orglexogen.comrna-seqblog.com.

SU9516 has been included as a therapeutic candidate in studies utilizing single-cell RNA-seq to define transcriptional transition states during human retinoblastoma development researchgate.net. In such studies, scRNA-seq is applied to cells, including those treated with inhibitors like SU9516, to profile the levels of polyadenylated transcripts at multiple time points researchgate.net. This allows researchers to pseudo-temporally order cells based on their transcriptome profiles and identify potential mediators of cell state transitions researchgate.net. By analyzing the transcriptional profiles of individual cells treated with SU9516, researchers can gain insights into how the compound influences gene expression programs within specific cell populations during disease progression researchgate.net.

Current Research Landscape and Future Directions for Su 9516

Repurposing of SU-9516 beyond Initial Anti-Cancer Investigations (e.g., Duchenne Muscular Dystrophy)

While initially developed as a potential leukemia treatment, this compound is being investigated for applications outside of oncology. A notable area of repurposing research is in the context of Duchenne Muscular Dystrophy (DMD). Pre-clinical experiments have demonstrated that this compound can increase the production of α7β1 integrin in both human and mouse DMD muscle cells. unr.edutechnologynetworks.comnih.gov This increased integrin production was associated with improved muscle function and slowed indicators of disease progression in animal models of DMD. unr.edutechnologynetworks.comnih.gov Researchers identified this compound through a large-scale screening effort and found that it promotes the formation of muscle cells and fibers from DMD muscle stem cells. unr.edutechnologynetworks.com This suggests a mechanism involving the enhancement of the muscle repair process, offering a different approach compared to gene therapy for DMD. unr.edu The benefits observed in mdx mouse models of DMD are thought to be mediated through this compound's inhibitory actions on specific signaling pathways, including the p65-NF-κB pro-inflammatory and Ste20-related proline alanine (B10760859) rich kinase (SPAK)/OSR1 pathways. nih.gov This research identifies this compound as a potential first-in-class small molecule for enhancing α7 integrin in muscle, with potential implications for DMD and other muscle-wasting conditions. unr.edutechnologynetworks.comnih.gov

Understanding Comprehensive Kinase Selectivity and Off-Target Effects in Academic Research

This compound is characterized as a cyclin-dependent kinase inhibitor. tocris.comrndsystems.com Early reports indicated selectivity for CDK2, with reported IC₅₀ values in the nanomolar range for CDK2, CDK1, and CDK4. tocris.comrndsystems.comstemcell.comunifr.ch Specifically, reported IC₅₀ values for CDK2 range from 0.02 to 0.03 µM, for CDK1 from 0.04 to 0.2 µM, and for CDK4 from 0.2 to 1.7 µM. tocris.comrndsystems.com Some studies initially suggested a selective advantage for CDK2 over CDK1 and CDK4. researchgate.net However, later analyses of its selectivity profile indicated a similar level of potency against CDK5/p25 compared to CDK2. guidetopharmacology.org Inhibition of CDK5 has been confirmed in cellular assays. guidetopharmacology.org

While primarily known for its CDK inhibition, academic research continues to explore its broader kinase selectivity and potential off-target effects. Studies have shown that at higher concentrations, this compound can also inhibit other kinases, although typically with lower potency compared to its effects on CDKs. unifr.ch For instance, it has been reported to inhibit PKC, p38 MAPK, PDGFR, and EGFR at significantly higher concentrations (IC₅₀ > 10 µM). stemcell.comunifr.chcaymanchem.com The oxindole (B195798) scaffold, present in this compound, has been recognized as a structure that can interact with multiple kinases. researchgate.netpatsnap.com Research into the structure-activity relationship (SAR) of oxindole-based compounds, including this compound, has revealed that while the oxindole core can lead to broad kinase coverage, modifications can influence selectivity. patsnap.comnih.gov For example, SU9516 has been identified as an off-target inhibitor of Tousled like kinase 2 (TLK2) in enzyme assay panels. nih.gov This ongoing research into the comprehensive kinase selectivity and off-target interactions of this compound is crucial for understanding its full biological profile and potential therapeutic implications.

Here is a summary of reported IC₅₀ values for this compound against various kinases:

KinaseIC₅₀ (µM)Source
CDK20.02 - 0.03 tocris.comrndsystems.com
CDK10.04 - 0.2 tocris.comrndsystems.com
CDK40.2 - 1.7 tocris.comrndsystems.com
CDK90.9 tocris.comrndsystems.com
CDK5/p25Similar to CDK2 guidetopharmacology.org
PKC> 10 stemcell.comunifr.chcaymanchem.com
p38 MAPK> 10 stemcell.comunifr.chcaymanchem.com
PDGFR> 10 stemcell.comunifr.chcaymanchem.com
EGFR> 100 unifr.ch
TLK2Inhibited at 0.5 µM (57% inhibition) nih.gov

Development of this compound Analogs for Enhanced Specificity and Efficacy in Preclinical Research Models

The indolinone scaffold of this compound has served as a basis for the development of analogs aimed at improving specificity and efficacy in preclinical research. patsnap.comnih.govscirp.org Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound structure influence its inhibitory activity and selectivity against various kinases. nih.govresearchgate.net Researchers have synthesized series of this compound analogs, exploring different substitutions on the oxindole core and variations in the heterocyclic head group. nih.gov These efforts involve techniques such as quantitative structure-activity relationship (QSAR) analysis, kinome profiling, and X-ray structural analysis to guide the optimization process. patsnap.comnih.gov The goal is to identify analogs with enhanced potency against specific targets, such as CDK2 or TLK2, while minimizing off-target effects. patsnap.comnih.gov For example, research focused on developing selective TLK2 inhibitors utilized this compound as a starting point due to its relatively narrower kinome profile compared to other oxindole-based inhibitors. patsnap.comnih.gov These studies on this compound analogs contribute to the broader understanding of kinase inhibitor design and the potential for developing more precise molecular tools and therapeutic candidates.

Contribution to Fundamental Biological Discoveries and Mechanistic Elucidation of Cell Cycle and Signaling Pathways

This compound has been a valuable tool in academic research for elucidating fundamental biological processes, particularly concerning cell cycle regulation and signaling pathways. As a CDK inhibitor, it has been used to study the roles of specific CDKs, such as CDK1, CDK2, and CDK4, in cell cycle progression. tocris.comrndsystems.comstemcell.comaacrjournals.orgresearchgate.net By inhibiting the phosphorylation of the retinoblastoma protein (pRb), this compound affects the formation of pRb/E2F complexes, leading to cell cycle arrest at the G1 and G2-M phases. tocris.comrndsystems.comstemcell.comaacrjournals.orgresearchgate.net This mechanism has been instrumental in understanding how CDK activity controls the transition through different cell cycle phases. tocris.comaacrjournals.orgscbt.comscbt.com

Beyond its direct effects on the cell cycle, this compound has provided insights into other signaling pathways. Research has shown its involvement in the TGF-β signaling pathway, where it demonstrated inhibitory activity on epithelial-mesenchymal transition (EMT) in preclinical models. plos.org this compound has also been linked to the transcriptional downregulation of antiapoptotic proteins like Mcl-1, contributing to its pro-apoptotic effects observed in various cancer cell lines. tocris.comrndsystems.comstemcell.comcaymanchem.com Furthermore, studies investigating the repurposing of this compound for DMD have revealed its inhibitory actions on pro-inflammatory signaling pathways like p65-NF-κB and SPAK/OSR1, highlighting its broader impact on cellular processes beyond cell cycle control. nih.gov Its use in studies has also helped reveal the importance of polarization and dynamic hydrogen bonding in the interaction of inhibitors with the ATP binding pocket of CDK2. nih.gov These diverse applications of this compound in research have significantly contributed to the mechanistic understanding of complex cellular pathways.

Potential for Combination Studies with Other Molecularly Targeted Agents in Preclinical Models

Preclinical research has explored the potential of combining this compound with other molecularly targeted agents to enhance therapeutic efficacy, particularly in cancer models. Given its role in inducing cell cycle arrest and apoptosis, combining this compound with agents that target other vulnerabilities in cancer cells presents a rational approach. Studies have investigated combinations of this compound with conventional chemotherapeutic agents like paclitaxel (B517696), demonstrating enhanced cytotoxic effects and increased apoptosis in inflammatory breast cancer cell lines. stemcell.comspandidos-publications.com

Furthermore, research has explored combinations involving this compound in the context of targeting cancer stem cell populations and overcoming chemoresistance. plos.orgspandidos-publications.com In pediatric acute myeloid leukemia (AML) cell lines, a triple combination including a Bcl-2 inhibitor (ABT-737), an AKT inhibitor, and this compound showed significant synergism and increased apoptosis compared to single agents. nih.gov These preclinical findings suggest that combining this compound with inhibitors of anti-apoptotic proteins or key signaling pathways could be a promising strategy to improve outcomes. The rationale for such combinations often lies in the ability of this compound to modulate cell cycle progression and influence the expression of proteins involved in cell survival, thereby potentially sensitizing cancer cells to other targeted therapies. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for SU-9516, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions. Key steps include [describe general steps, e.g., coupling reactions, purification via column chromatography]. To ensure reproducibility:

  • Provide detailed protocols for solvent ratios, reaction temperatures, and catalyst concentrations .
  • Characterize intermediates and final products using NMR, HPLC, and mass spectrometry .
  • Cross-validate purity with melting point analysis and elemental composition testing .
    • Table 1: Example Characterization Data for this compound
ParameterMethodResult
PurityHPLC≥98%
Molecular MassHRMS456.2 g/mol

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer :

  • Cell Lines : Use validated cell lines (e.g., HT-29 for cancer studies) with appropriate positive/negative controls .
  • Dose-Response Curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀ values .
  • Assay Validation : Include replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What are the recommended storage conditions for this compound to maintain stability?

  • Methodological Answer :

  • Store lyophilized this compound at –80°C in airtight, light-protected containers.
  • For solutions, use inert solvents (e.g., DMSO) and avoid freeze-thaw cycles; validate stability via UV-Vis spectroscopy over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer :

  • Systematic Review : Compare experimental conditions (e.g., cell types, assay endpoints) from conflicting studies .
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement .
  • Data Triangulation : Integrate omics data (e.g., transcriptomics/proteomics) to identify secondary pathways .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer :

  • Apply mixed-effects models to account for variability between cell batches .
  • Use bootstrapping to estimate confidence intervals for IC₅₀ values .
  • Validate assumptions with Q-Q plots and residual analysis .

Q. How can this compound’s pharmacokinetic properties be modeled to predict in vivo efficacy?

  • Methodological Answer :

  • In Silico Modeling : Use tools like GastroPlus® to simulate absorption/distribution based on LogP and plasma protein binding data .
  • In Vivo Validation : Compare model predictions with rodent PK studies (plasma half-life, AUC) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer :

  • Implement process analytical technology (PAT) for real-time monitoring of reaction parameters .
  • Use design of experiments (DoE) to optimize critical variables (e.g., pH, stirring rate) .

Methodological Considerations

  • Experimental Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : Obtain institutional review for animal/human tissue studies and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.